molecular formula C16H15NO B11718034 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

Katalognummer: B11718034
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: LFZSJGYBNFHHKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C16H15NO. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a cyclobutanecarbonitrile moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile typically involves the reaction of 7-methoxy-1-naphthylamine with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The methoxy group and the naphthalene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to its biological activity and potential therapeutic uses.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(7-Methoxy-1-naphthyl)cyclobutane-1-carboxylic acid
  • 1-(7-Methoxy-1-naphthyl)cyclobutanol
  • 1-(7-Methoxy-1-naphthyl)cyclobutanone

Uniqueness

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H15NO

Molekulargewicht

237.30 g/mol

IUPAC-Name

1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C16H15NO/c1-18-13-7-6-12-4-2-5-15(14(12)10-13)16(11-17)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3

InChI-Schlüssel

LFZSJGYBNFHHKP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.